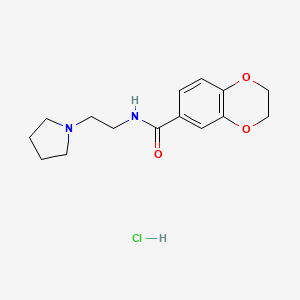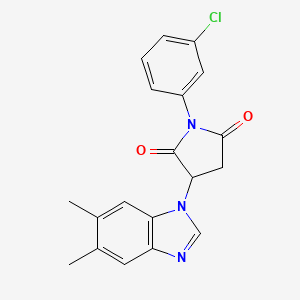![molecular formula C21H17ClN2O4 B4110750 N-[(E)-1-(2-chlorophenyl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B4110750.png)
N-[(E)-1-(2-chlorophenyl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Overview
Description
N-[(E)-1-(2-chlorophenyl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide is a complex organic compound characterized by its unique molecular structure
Preparation Methods
The synthesis of N-[(E)-1-(2-chlorophenyl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these synthetic routes while maintaining stringent control over reaction parameters to ensure consistency and quality.
Chemical Reactions Analysis
N-[(E)-1-(2-chlorophenyl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(E)-1-(2-chlorophenyl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, contributing to the development of new compounds and materials.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate for treating specific diseases.
Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(E)-1-(2-chlorophenyl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The molecular targets may include enzymes, receptors, and other proteins, and the pathways involved can vary based on the specific application.
Comparison with Similar Compounds
N-[(E)-1-(2-chlorophenyl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
N-(2,5-bis(2,2,2-trifluoroethoxy)benzoyl)-N’-(4-methoxyphenyl)urea: This compound shares some structural similarities but differs in its specific functional groups and properties.
2-Methoxyphenyl isocyanate: This compound is used in different chemical reactions and has distinct applications compared to this compound.
The unique structural features and properties of this compound make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-[(E)-1-(2-chlorophenyl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O4/c1-27-16-10-8-15(9-11-16)23-20(25)18(13-14-5-2-3-6-17(14)22)24-21(26)19-7-4-12-28-19/h2-13H,1H3,(H,23,25)(H,24,26)/b18-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMLLOXUJAKAAL-QGOAFFKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2Cl)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CC=C2Cl)/NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-ethyl-5-[4-(2-naphthylsulfonyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4110675.png)
![2-(1,3-benzothiazol-2-yl)-3-[5-(2,4-dichlorophenyl)-2-furyl]-3-hydroxyacrylonitrile](/img/structure/B4110684.png)
![methyl 4-(4-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B4110688.png)
![10-(4-BROMOPHENYL)-7,7-DIMETHYL-2H,5H,6H,7H,8H,9H,10H-[1,3]DIOXOLO[4,5-B]ACRIDIN-9-ONE](/img/structure/B4110694.png)

![{[4-(3-chlorophenyl)-5-piperidin-4-yl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4110713.png)

![N-{1-[5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4110719.png)
![N-(2-chlorophenyl)-2-{[3-cyano-4-(4-isopropylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetamide](/img/structure/B4110722.png)
![METHYL 4-(5-{[2-(3,4-DIHYDROXYPHENYL)-2-OXOETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE](/img/structure/B4110729.png)
![(3aR,6aR)-5-benzyl-N-[2-(1H-imidazol-5-yl)ethyl]-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a-carboxamide](/img/structure/B4110748.png)
![N-ethyl-5-isobutyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-isoxazolecarboxamide](/img/structure/B4110760.png)

